molecular formula C14H20N2OS B2982653 N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide CAS No. 1090009-62-3

N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B2982653
CAS No.: 1090009-62-3
M. Wt: 264.39
InChI Key: XBPKDYXVJKZXLS-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a methyl group, and a methylsulfanyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methylsulfanyl group. The cyclohexyl and methyl groups are then added through a series of substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent quality and efficiency. The process may also involve purification steps such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or other functional groups.

    Substitution: The cyclohexyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes such as metabolism, gene expression, and cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-cyclohexyl-N-methylcyclohexanamine: This compound has a similar cyclohexyl and methyl group structure but lacks the pyridine ring and methylsulfanyl group.

    N-methyl-2-methylsulfanylpyridine-3-carboxamide: This compound retains the pyridine ring and methylsulfanyl group but lacks the cyclohexyl group.

    N-cyclohexyl-2-methylsulfanylpyridine-3-carboxamide: This compound includes the cyclohexyl and methylsulfanyl groups but lacks the N-methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-16(11-7-4-3-5-8-11)14(17)12-9-6-10-15-13(12)18-2/h6,9-11H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPKDYXVJKZXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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